Home > Products > Screening Compounds P112783 > KRAS-G12C inhibitor 13
KRAS-G12C inhibitor 13 -

KRAS-G12C inhibitor 13

Catalog Number: EVT-12068414
CAS Number:
Molecular Formula: C30H36N6O3
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS-G12C inhibitor 13 is a targeted therapeutic agent designed to inhibit the activity of the KRAS protein, specifically the G12C mutation, which is prevalent in various cancers, particularly lung adenocarcinomas. This compound represents a significant advancement in cancer treatment, as KRAS mutations have historically been challenging to target due to their role in oncogenic signaling pathways. The development of inhibitors like KRAS-G12C inhibitor 13 is crucial for improving treatment outcomes for patients with these mutations.

Source and Classification

KRAS-G12C inhibitor 13 falls under the category of covalent inhibitors. These compounds bind irreversibly to the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state and preventing downstream signaling that promotes tumor growth. The classification of this compound aligns with other notable KRAS inhibitors such as sotorasib (AMG510) and adagrasib (MRTX849), which have also shown promise in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS-G12C inhibitor 13 involves several key steps:

  1. Design and Screening: The compound was designed based on structural insights into the KRAS protein, particularly focusing on the switch II region where the G12C mutation occurs. High-throughput screening methods were employed to identify potential candidates that could effectively bind to this site.
  2. Covalent Bond Formation: The synthesis incorporates electrophilic groups that can form covalent bonds with the thiol group of the cysteine residue at position 12. This step is critical for ensuring that the inhibitor remains bound to the target protein.
  3. Optimization: Following initial synthesis, various analogs were tested for potency and selectivity against wild-type KRAS and other RAS family members. Structure-activity relationship studies guided modifications to improve drug-like properties, such as solubility and cell permeability .
Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS-G12C inhibitor 13 features a core scaffold designed to interact specifically with the G12C mutant form of KRAS. Key structural components include:

  • Quinazoline Core: This component is essential for binding interactions with the KRAS protein.
  • Electrophilic Warhead: Typically a Michael acceptor or similar moiety that facilitates covalent bonding with the cysteine residue.

Data from X-ray crystallography studies reveal that the compound effectively occupies the switch II pocket of KRAS, stabilizing it in its inactive GDP-bound form .

Chemical Reactions Analysis

Reactions and Technical Details

KRAS-G12C inhibitor 13 undergoes specific chemical reactions upon administration:

  • Covalent Binding Reaction: The primary reaction involves the formation of a covalent bond between the electrophilic component of the inhibitor and the thiol group of cysteine at position 12 of KRAS-G12C.
  • Hydrolysis Resistance: Due to its covalent nature, once bound, the inhibitor resists hydrolysis, maintaining its inhibitory effect over time.

This mechanism contrasts with non-covalent inhibitors, which may dissociate from their target more readily .

Mechanism of Action

Process and Data

The mechanism by which KRAS-G12C inhibitor 13 exerts its effects involves:

  1. Inhibition of GTPase Activity: By binding covalently to KRAS-G12C, the inhibitor effectively locks the protein in an inactive GDP-bound state, preventing it from exchanging GDP for GTP.
  2. Blocking Downstream Signaling: This inhibition halts downstream signaling pathways typically activated by active KRAS, including those involving mitogen-activated protein kinase pathways that promote cell proliferation and survival.
  3. Clinical Observations: Clinical trials have demonstrated that patients treated with this class of inhibitors exhibit reduced tumor growth rates and improved progression-free survival compared to standard therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 400-500 g/mol, depending on specific structural modifications.
  • Solubility: Optimized for solubility in aqueous solutions to facilitate intravenous administration.
  • Stability: Exhibits stability under physiological conditions due to its covalent binding nature.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties during development .

Applications

Scientific Uses

KRAS-G12C inhibitor 13 is primarily utilized in:

  • Cancer Therapy: Targeting tumors harboring KRAS G12C mutations, particularly in lung cancer.
  • Research Applications: Used as a tool compound in studies investigating RAS biology, resistance mechanisms, and combination therapies with other anticancer agents.

The ongoing research into this compound aims to expand its applications beyond lung cancer to other malignancies associated with RAS mutations .

Properties

Product Name

KRAS-G12C inhibitor 13

IUPAC Name

1-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C30H36N6O3

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C30H36N6O3/c1-3-28(38)34-13-15-35(16-14-34)29-25-10-12-36(27-18-23(37)17-21-7-4-5-9-24(21)27)19-26(25)31-30(32-29)39-20-22-8-6-11-33(22)2/h3-5,7,9,17-18,22,37H,1,6,8,10-16,19-20H2,2H3/t22-/m1/s1

InChI Key

GQSSXKRUKAMOQS-JOCHJYFZSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(CC6)C(=O)C=C

Isomeric SMILES

CN1CCC[C@@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(CC6)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.